1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]
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Overview
Description
Spiro[1H-perimidine-2(3H),1’-cyclopentane] is a unique spirocyclic compound that features a perimidine moiety fused to a cyclopentane ring. Spirocyclic compounds are characterized by their distinctive three-dimensional structures, which often confer unique chemical and biological properties. The perimidine core is a nitrogen-containing heterocycle, which is known for its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1H-perimidine-2(3H),1’-cyclopentane] typically involves the condensation of 1,8-naphthalenediamine with cyclopentanone under acidic conditions. This reaction forms the spirocyclic structure through a series of nucleophilic additions and cyclizations. Various catalysts, such as acids, metals, and nanocatalysts, can be employed to optimize the reaction conditions and yields .
Industrial Production Methods
Industrial production of spiro[1H-perimidine-2(3H),1’-cyclopentane] may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst recycling, to ensure high efficiency and cost-effectiveness. The use of green chemistry principles, such as solvent-free synthesis and microwave-assisted reactions, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[1H-perimidine-2(3H),1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcomes and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield perimidine N-oxides, while reduction reactions can produce reduced spirocyclic derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds .
Scientific Research Applications
Spiro[1H-perimidine-2(3H),1’-cyclopentane] has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: Its unique structure allows for interactions with biological targets, making it a potential candidate for drug discovery and development.
Medicine: The compound exhibits various pharmacological activities, including antimicrobial, antiviral, and anticancer properties, which are being explored for therapeutic applications.
Industry: Spiro[1H-perimidine-2(3H),1’-cyclopentane] is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity
Mechanism of Action
The mechanism of action of spiro[1H-perimidine-2(3H),1’-cyclopentane] involves its interaction with specific molecular targets, such as enzymes and receptors. The perimidine moiety can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The spirocyclic structure enhances the compound’s binding affinity and selectivity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a spirocyclic structure but differ in the nature of the fused rings.
Spirooxindoles: These compounds feature an oxindole moiety fused to a spirocyclic ring, exhibiting different chemical and biological properties.
Spiroindoles: Similar to spirooxindoles, these compounds contain an indole moiety and are known for their pharmacological activities
Uniqueness
Spiro[1H-perimidine-2(3H),1’-cyclopentane] is unique due to its combination of a perimidine core and a cyclopentane ring, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
5745-92-6 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
spiro[1,3-dihydroperimidine-2,1'-cyclopentane] |
InChI |
InChI=1S/C15H16N2/c1-2-10-15(9-1)16-12-7-3-5-11-6-4-8-13(17-15)14(11)12/h3-8,16-17H,1-2,9-10H2 |
InChI Key |
IMFHRPYNXZSTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC4=C3C(=CC=C4)N2 |
Origin of Product |
United States |
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